4-Pyrimidinol, 6-amino-2,5-dimethyl-
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Overview
Description
Synthesis Analysis
Research has demonstrated various methods for synthesizing pyrimidine derivatives. For example, a study presented a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's synthetic versatility through reactions with heterocumulenes like aryl isocyanates and isothiocyanates, yielding excellent product yields after specific cycloadduct transformations (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied, revealing significant insights. A study on hydrogen-bonded structures in pyrimidinone derivatives highlighted the electronic polarization and interatomic distances, elucidating the compounds' molecular configurations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Orozco et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, offering a broad spectrum of chemical properties and applications. For instance, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showcased the reactivity of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, indicating their potential as analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and thermal stability, play a significant role in their application potential. Research on the synthesis and characterization of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provided insights into its crystalline nature, solubility in aromatic hydrocarbons, and resistance to air oxygen and moisture, underlining the importance of physical properties in the compound's utility (Artem’eva & Petrova, 2022).
Chemical Properties Analysis
The chemical properties of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" derivatives, such as reactivity, stability, and interaction with other molecules, are critical for their applications in various fields. Studies on their reactivity with different chemical agents, potential as antioxidants, and interactions in complex chemical reactions reveal a broad range of chemical behaviors and applications, from pharmaceuticals to materials science (Wijtmans et al., 2004).
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Pyrimidines, including 6-amino-2,5-dimethyl derivatives, are crucial in biology and medicine, notably for their presence in DNA bases. The structural analysis of pyrimidinol derivatives reveals complex hydrogen bonding patterns crucial for molecular recognition in pharmaceuticals. Studies have shown the importance of hydrogen bonding and molecular recognition, impacting drug action and interaction mechanisms (Rajam et al., 2017).
Synthesis and Characterization
Research has led to the synthesis and characterization of stable betainic pyrimidinaminides, expanding the knowledge on electronically or kinetically stabilized compounds. These studies contribute to the understanding of nucleophilic substitution reactions and the formation of heteroarenium salts, offering insights into new chemical properties and potential applications (Schmidt, 2002).
Antimicrobial Applications
Pyridothienopyrimidines and Pyridothienotriazines derivatives, synthesized from 6-amino-2,5-dimethyl-pyrimidinol variants, have been explored for their antimicrobial activities. These compounds have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Analgesic and Anti-inflammatory Agents
Research into the synthesis of new thienopyrimidin derivatives from 6-amino-2,5-dimethyl-pyrimidinol has led to compounds with significant analgesic and anti-inflammatory properties. These findings suggest potential pharmaceutical applications in pain and inflammation management (Alagarsamy et al., 2007).
Molecular Electronics and Photonics
The synthesis of self-complementary betainic guanine model compounds from 6-amino-2,5-dimethyl-pyrimidinol derivatives explores their application in molecular electronics and photonics. These compounds form homo-intermolecular dimers, indicating potential for development in nanotechnology and materials science (SchmidtAndreas & KindermannMarkus Karl, 2001).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWYAOBHRPLHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162177 |
Source
|
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
CAS RN |
14278-61-6 |
Source
|
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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